2-Cyclopropyl-4-pentyn-2-ol

Physicochemical characterization Medicinal chemistry Lead optimization

2-Cyclopropyl-4-pentyn-2-ol (CAS 6712-34-1) is an aliphatic alkynol characterized by a secondary alcohol center bearing a cyclopropyl group and a terminal alkyne moiety. With a molecular formula of C8H12O and a molecular weight of 124.18 g/mol, this compound belongs to the class of cyclopropyl-containing alkynols that serve as versatile intermediates in organic synthesis and medicinal chemistry.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Cat. No. B11926508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-pentyn-2-ol
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(CC#C)(C1CC1)O
InChIInChI=1S/C8H12O/c1-3-6-8(2,9)7-4-5-7/h1,7,9H,4-6H2,2H3
InChIKeyACLUVCXYRQYQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-4-pentyn-2-ol: A Specialized Alkynol Building Block for Drug Discovery and Advanced Synthesis


2-Cyclopropyl-4-pentyn-2-ol (CAS 6712-34-1) is an aliphatic alkynol characterized by a secondary alcohol center bearing a cyclopropyl group and a terminal alkyne moiety . With a molecular formula of C8H12O and a molecular weight of 124.18 g/mol, this compound belongs to the class of cyclopropyl-containing alkynols that serve as versatile intermediates in organic synthesis and medicinal chemistry . The cyclopropyl substituent imparts distinctive conformational rigidity and electronic properties compared to standard alkyl analogs, potentially influencing metabolic stability and target binding in drug-like molecules . The compound is commercially available with purity specifications ranging from 95% to NLT 98% from multiple vendors, though no standardized analytical characterization protocols exist across suppliers .

2-Cyclopropyl-4-pentyn-2-ol Procurement Consideration: Why Generic Alkynol Substitution Is Not Equivalent


Procurement specialists and medicinal chemists cannot assume that any terminal alkynol with a similar backbone will produce equivalent synthetic or biological outcomes when substituting 2-cyclopropyl-4-pentyn-2-ol. The cyclopropyl ring introduces substantial changes to physicochemical properties relative to isosteric alkyl replacements, including increased molecular weight (+26.04 g/mol versus 2-methyl-4-pentyn-2-ol), elevated density, and altered lipophilicity (XLogP3 ~1.1 versus ~0.7 for the methyl analog) [1]. These differences affect chromatographic behavior, solvent partitioning, and membrane permeability in biological systems. Furthermore, the cyclopropyl group's unique bond angles (~60° versus ~109.5° for sp3 carbon) and π-character influence both the electronic environment at the hydroxyl-bearing carbon and the reactivity of the terminal alkyne in cycloaddition and cross-coupling reactions . Substituting with 2-methyl-4-pentyn-2-ol or 4-pentyn-2-ol may therefore yield divergent reaction kinetics, product selectivity, or biological readouts—necessitating compound-specific validation rather than in-class interchange.

2-Cyclopropyl-4-pentyn-2-ol Comparative Evidence Guide: Quantitative Differentiation from Closest Structural Analogs


2-Cyclopropyl-4-pentyn-2-ol Molecular Weight and Structural Complexity Relative to Methyl Analog

2-Cyclopropyl-4-pentyn-2-ol exhibits a molecular weight of 124.18 g/mol (C8H12O), which is 26.04 g/mol higher than its closest non-cyclic analog, 2-methyl-4-pentyn-2-ol (98.14 g/mol, C6H10O). This weight increase arises from the replacement of one methyl group with a cyclopropyl ring, adding two carbon atoms and two hydrogen atoms . The compound also possesses one additional rotatable bond (2 versus 1) and higher molecular complexity (149 versus 94 for the methyl analog), factors that influence conformational sampling in molecular modeling and binding studies [1].

Physicochemical characterization Medicinal chemistry Lead optimization

2-Cyclopropyl-4-pentyn-2-ol Density and Boiling Point Profile in Purification and Formulation

The predicted density of 2-cyclopropyl-4-pentyn-2-ol is 1.058 ± 0.06 g/cm³, substantially higher than the density of 2-methyl-4-pentyn-2-ol, which is 0.901 g/cm³ (measured) or 0.9 ± 0.1 g/cm³ (predicted) . This represents an approximate 17% increase in density. Boiling point data for the target compound are reported as 78-79 °C at 30 Torr (reduced pressure), whereas the methyl analog boils at 154.1 ± 13.0 °C at 760 mmHg (atmospheric pressure) . Direct boiling point comparison at equivalent pressure is not available; however, the reported reduced-pressure boiling point suggests the compound is more volatile under vacuum conditions than its methyl counterpart at ambient pressure.

Process chemistry Purification Physical property characterization

2-Cyclopropyl-4-pentyn-2-ol Lipophilicity (XLogP3/cLogP) and Implications for Biological Partitioning

2-Cyclopropyl-4-pentyn-2-ol demonstrates increased lipophilicity relative to its methyl analog. The reported XLogP3 for the target compound is approximately 1.1, while cLogP values from vendor sources are reported as 1.17070 [1][2]. In comparison, 2-methyl-4-pentyn-2-ol exhibits an XLogP3 of 0.7 and an ACD/LogP of 0.69 . This represents an increase of approximately 0.4 log units, corresponding to roughly a 2.5-fold higher theoretical octanol-water partition coefficient for the cyclopropyl derivative. The cyclopropyl group contributes modestly to lipophilicity without introducing the metabolic liabilities associated with extended alkyl chains.

ADME prediction Medicinal chemistry Lipophilicity

2-Cyclopropyl-4-pentyn-2-ol Acid Dissociation Constant (pKa) and Hydroxyl Reactivity Profile

The predicted acid dissociation constant (pKa) of 2-cyclopropyl-4-pentyn-2-ol is 14.22 ± 0.29, classifying it as a weakly acidic secondary alcohol . This value positions the compound closer to aliphatic secondary alcohols (typical pKa ~16-18) than to phenol derivatives (pKa ~10). Comparative pKa data for 2-methyl-4-pentyn-2-ol are not readily available in the accessed vendor and database records, precluding a direct quantitative comparison at this time. However, the cyclopropyl group's electron-withdrawing character via π-character orbital overlap may subtly influence the O-H bond polarization relative to purely alkyl-substituted analogs, though definitive experimental pKa determination would be required to confirm this class-level inference.

Ionization behavior Chemical reactivity Synthetic planning

2-Cyclopropyl-4-pentyn-2-ol Commercial Availability and Purity Specification Variability

2-Cyclopropyl-4-pentyn-2-ol is commercially available from multiple vendors with varying purity specifications and pricing structures. AKSci offers the compound at 95% minimum purity with a 5 g unit price of approximately $1,684 and a 1-week lead time . MolCore supplies the compound at NLT 98% purity, certified to ISO standards for pharmaceutical R&D applications . ChemicalBook listings indicate 98% purity availability . In contrast, the analog 2-methyl-4-pentyn-2-ol is widely available at significantly lower cost due to its status as a bulk industrial intermediate and common solvent precursor . No certificate of analysis (CoA) or batch-to-batch analytical data were available for public access during this assessment.

Procurement Quality assurance Supply chain management

2-Cyclopropyl-4-pentyn-2-ol: Evidence-Based Application Scenarios for Procurement and Research Planning


Medicinal Chemistry: Conformationally Restricted Fragment for Target Binding Optimization

2-Cyclopropyl-4-pentyn-2-ol serves as a fragment-like building block where the cyclopropyl group provides conformational restriction distinct from flexible alkyl chains. The increased molecular weight (+26.04 g/mol) and lipophilicity (ΔLogP ~+0.4) relative to 2-methyl-4-pentyn-2-ol [1] position this compound for lead optimization campaigns seeking to modulate physicochemical properties without introducing extended alkyl chains that may increase metabolic clearance. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for library synthesis, while the tertiary alcohol center can be functionalized or retained as a hydrogen-bonding moiety. Procurement should prioritize ISO-certified suppliers (e.g., MolCore) when compound purity impacts SAR interpretation in dose-response studies .

Synthetic Methodology: Substrate for Cyclopropyl Ring-Opening and Cascade Transformations

The cyclopropyl carbinol moiety in 2-cyclopropyl-4-pentyn-2-ol enables ring-opening transformations under oxidative or radical conditions, providing access to functionalized cyclopentane or acyclic frameworks. The predicted density (1.058 g/cm³) influences solvent selection for these reactions, and the predicted pKa of 14.22 indicates that strong bases (e.g., NaH) are required for alcohol deprotonation to generate alkoxide nucleophiles [1]. Researchers planning multi-step sequences should verify batch purity (95% versus NLT 98%) prior to use, as trace impurities from cyclopropyl ring synthesis may poison transition-metal catalysts employed in subsequent alkyne functionalization steps .

Analytical Method Development: Chromatographic Reference for Cyclopropyl-Containing Alkynols

2-Cyclopropyl-4-pentyn-2-ol can be employed as a retention time marker and system suitability standard when developing HPLC or GC methods for cyclopropyl-containing compound libraries. Its increased lipophilicity (XLogP3 ~1.1 versus ~0.7 for methyl analog) [1] translates to longer reverse-phase retention times, requiring careful mobile phase optimization. The boiling point of 78-79 °C at 30 Torr supports GC method development under reduced pressure or with appropriate temperature ramps. For quantitative NMR applications, procurement of higher-purity material (NLT 98%) is recommended to minimize extraneous signals in integration .

Chemical Biology: Alkyne-Tagged Probe for Bioorthogonal Labeling Studies

The terminal alkyne functionality enables strain-promoted or copper-catalyzed conjugation to azide-bearing biomolecules, positioning 2-cyclopropyl-4-pentyn-2-ol as a minimalist scaffold for probe development. The cyclopropyl group provides a compact hydrophobic tag that minimally perturbs molecular recognition while offering distinct MS/MS fragmentation patterns for metabolite identification [1]. Investigators should note the compound's predicted logP (~1.17) when assessing cellular permeability and non-specific binding in live-cell labeling experiments, and must verify that procurement-grade purity (95-98%) is sufficient to avoid off-target labeling artifacts .

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